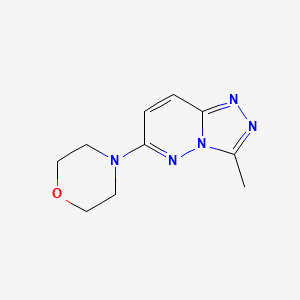

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-

Übersicht

Beschreibung

“1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. These derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . They are promising starting molecules for designing potent BRD4 BD inhibitors .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively . The binding modes of these derivatives have been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been determined through crystallography . These derivatives have been found to interact with the bromodomains of BRD4, a protein that recognizes acetylated lysine for epigenetic reading .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are primarily related to their role as bromodomain inhibitors . They have been found to interact with the bromodomains of BRD4, inhibiting their function .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are largely determined by their molecular structure . They have been found to have micromolar IC50 values when used as bromodomain inhibitors .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

- Hypotension and Heart Rate Activity: Triazolopyridazine derivatives, including 1,2,4-Triazolo(4,3-b)pyridazine, have been shown to lower blood pressure without affecting heart rate in rat studies, suggesting potential cardiovascular applications (Katrusiak et al., 2001).

Chemical Structure and Analysis

- Crystal Structure and DFT Calculations: The crystal structure of triazole pyridazine derivatives has been characterized, with emphasis on their biological properties such as anti-tumor and anti-inflammatory activity. Advanced techniques like NMR, IR, and mass spectral studies are used for characterization (Sallam et al., 2021).

Therapeutic Applications

- Antiproliferative Activity: Some triazolopyridazine derivatives exhibit antiproliferative activity against endothelial and tumor cells, suggesting potential therapeutic applications in cancer treatment (Ilić et al., 2011).

Chemical Transformations

- Ring Transformations in Chemical Synthesis: The compound has been used in various ring transformations, indicating its versatility in chemical synthesis (Kozhevnikov et al., 2005).

Medicinal Chemistry

- Significance in Heterocyclic Compound Synthesis: In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including 1,2,4-Triazolo(4,3-b)pyridazine, have shown significant importance, highlighting its potential in drug development (Sallam et al., 2021).

Cardiovascular Research

- Cardiovascular Agent Development: The compound has been explored in the synthesis of cardiovascular agents, particularly those targeting coronary vasodilation and antihypertensive activities (Sato et al., 1980).

Cancer Treatment Research

- Antitubulin Agents: Triazolopyridazines have been designed as antitubulin agents, indicating their potential role in cancer treatment by disrupting microtubule dynamics in cell division (Xu et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinases like c-met . These kinases play a crucial role in cellular processes such as growth, differentiation, and metabolism.

Mode of Action

Based on the structural similarity to other triazolopyridazine derivatives, it can be hypothesized that it may interact with its target proteins and inhibit their function .

Biochemical Pathways

Inhibition of receptor tyrosine kinases like c-met can affect multiple downstream signaling pathways, including the pi3k/akt/mtor and ras/raf/mek/erk pathways, which are involved in cell survival, proliferation, and differentiation .

Pharmacokinetics

The compound’s physical and chemical properties such as molecular weight (21924300), density (146g/cm3), and LogP (033430) can provide some insights into its potential bioavailability .

Result of Action

Inhibition of receptor tyrosine kinases like c-met can lead to decreased cell proliferation and survival, potentially leading to anti-cancer effects .

Zukünftige Richtungen

The future directions for research on [1,2,4]triazolo[4,3-b]pyridazine derivatives are likely to involve further exploration of their potential as bromodomain inhibitors . Given their promising initial results, these derivatives could play a significant role in the development of new treatments for various diseases, including cancers .

Eigenschaften

IUPAC Name |

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-8-11-12-9-2-3-10(13-15(8)9)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNJEIAVBOCVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204942 | |

| Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56383-11-0 | |

| Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056383110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

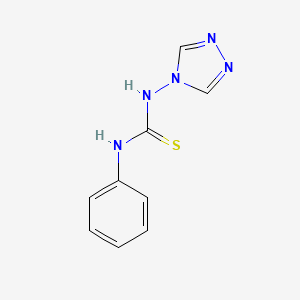

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

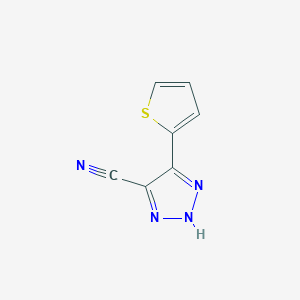

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B3060533.png)